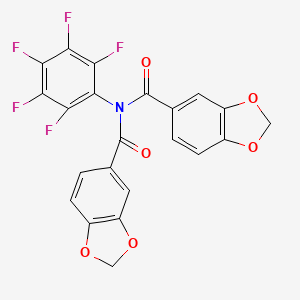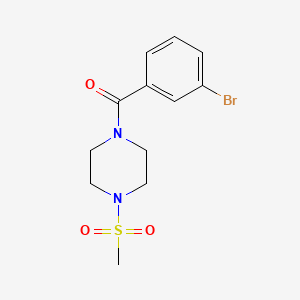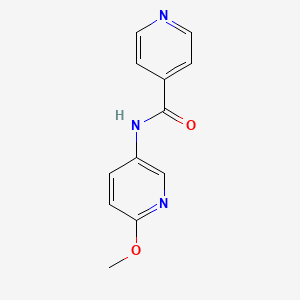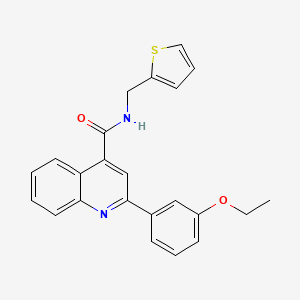![molecular formula C15H13BrClN3O2S2 B4841993 5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4841993.png)
5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide
Vue d'ensemble
Description
5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and biological activity, which has attracted the attention of many researchers in recent years.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide is complex and not fully understood. However, it is believed that this compound exerts its biological effects by binding to specific target proteins and modulating their activity. For example, this compound has been shown to inhibit the activity of carbonic anhydrase by binding to its active site and blocking the formation of bicarbonate ions.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it a useful tool for studying the biological pathways that are regulated by these enzymes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for the study of 5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide. One area of interest is the development of novel therapeutics based on this compound. For example, researchers could explore the use of this compound as a potential anticancer agent or anti-inflammatory agent. Additionally, researchers could investigate the potential use of this compound as a tool for studying the biological pathways that are regulated by carbonic anhydrase, histone deacetylase, and protein kinase. Overall, the study of this compound has the potential to lead to the development of novel therapeutics and a deeper understanding of the biological pathways that are regulated by this compound.
Applications De Recherche Scientifique
5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, histone deacetylase, and protein kinase. Furthermore, this compound has been shown to possess anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of novel therapeutics.
Propriétés
IUPAC Name |
5-bromo-N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O2S2/c1-10-8-14(19-24(21,22)15-7-6-13(16)23-15)18-20(10)9-11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABFOGWUZWBAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4841931.png)
![N-[4-(dimethylamino)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B4841952.png)

![ethyl 2-chloro-5-({[(2-hydroxyethyl)thio]acetyl}amino)benzoate](/img/structure/B4841963.png)
![4-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4841973.png)
![methyl 4-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4841974.png)

![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4841992.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)acrylamide](/img/structure/B4842003.png)
![5-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4842007.png)

![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4842015.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4842023.png)